molecular formula C10H13F2N5 B11745848 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11745848
M. Wt: 241.24 g/mol
InChI Key: ZHIPWTHAKBTRIR-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is an organic compound characterized by its unique structure, which includes a difluoroethyl group and a pyrazolyl moiety

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent under controlled conditions.

    N-alkylation: The final step involves the alkylation of the pyrazole nitrogen with a suitable alkylating agent to introduce the 1-methyl-1H-pyrazol-3-ylmethyl group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures .

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazolyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound also contains a pyrazole ring but differs in its substituents and overall structure.

    {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}ethylamine: Similar in having a difluoroethyl group, but with different alkyl substituents.

    {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}heptylamine: Another related compound with a longer alkyl chain

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H13F2N5/c1-16-3-2-8(15-16)4-13-9-5-14-17(6-9)7-10(11)12/h2-3,5-6,10,13H,4,7H2,1H3

InChI Key

ZHIPWTHAKBTRIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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